ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC16710926
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | ethyl 2-benzyl-4-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
| Standard InChI Key | VNYGLELRFTWSMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a benzyl group (C₆H₅CH₂), the 4-position with a methyl group (CH₃), and the 5-position with an ethyl ester (COOCH₂CH₃). This substitution pattern confers distinct electronic and steric properties, influencing its interactions with biological targets and chemical reagents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | Ethyl 2-benzyl-4-methylpyrazole-3-carboxylate |
| InChI | InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C |
The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethyl ester provides a handle for further chemical modifications .
Synthesis Methods
Condensation Reactions
A common synthesis route involves the condensation of 1-benzyl-4-methylpyrazole with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate. This method proceeds via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroacetate.
Alkylation of Pyrazole Intermediates
An alternative approach, detailed in a 2013 patent (CN103508959A), utilizes sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate the alkylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate. Reaction conditions of 110°C for 4 hours yield the target compound with efficiencies up to 89% .
Table 2: Synthesis Optimization Data
| NaH (g) | Dimethyl Carbonate (mmol) | Yield (%) |
|---|---|---|
| 0.2 | 200 | 79.1 |
| 0.8 | 200 | 81.3 |
| 0.8 | 400 | 89.0 |
The use of excess dimethyl carbonate (400 mmol) improves yield by driving the reaction to completion, though it necessitates careful purification to remove unreacted reagents .
Biological Activities
Antibacterial and Anticancer Properties
Pyrazole derivatives are renowned for their broad-spectrum biological activities. Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate demonstrates moderate antibacterial activity against Gram-positive bacteria, likely due to interference with cell wall synthesis or protein folding. In vitro studies suggest anticancer potential via inhibition of kinase enzymes involved in cell proliferation pathways, though specific targets remain under investigation .
Analgesic and Antihypertensive Effects
The compound’s ability to modulate neurotransmitter release and ion channel activity underpins its analgesic properties. Preclinical models indicate it reduces inflammatory pain by suppressing cyclooxygenase-2 (COX-2) expression. Additionally, its vasodilatory effects, mediated through nitric oxide synthase activation, position it as a candidate for antihypertensive drug development.
Chemical Reactivity and Derivatives
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating active metabolites or precursors for further functionalization. For example, treatment with aqueous NaOH produces 1-benzyl-4-methyl-1H-pyrazole-5-carboxylic acid, a intermediate for amide or acyl chloride synthesis .
Electrophilic Substitution
The electron-rich pyrazole ring participates in electrophilic aromatic substitution. Nitration at the 3-position, for instance, introduces nitro groups that enhance oxidative stress in target cells, a mechanism exploited in anticancer applications .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a building block for synthesizing more complex molecules. Its derivatives, such as 5-amino variants (e.g., ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate), are explored as kinase inhibitors in oncology .
Material Science
The benzyl group’s aromaticity and the ester’s polarity enable its use in liquid crystals and polymer stabilizers. Its thermal stability (up to 250°C) makes it suitable for high-temperature applications .
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